molecular formula C20H17FN2O2S B14945797 2H-1,2,4-Benzothiadiazine, 3-(4-fluorophenyl)-3,4-dihydro-2-(phenylmethyl)-, 1,1-dioxide CAS No. 727421-96-7

2H-1,2,4-Benzothiadiazine, 3-(4-fluorophenyl)-3,4-dihydro-2-(phenylmethyl)-, 1,1-dioxide

Cat. No.: B14945797
CAS No.: 727421-96-7
M. Wt: 368.4 g/mol
InChI Key: PIKRAKHBMHLJRG-UHFFFAOYSA-N
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Description

The compound 2H-1,2,4-Benzothiadiazine, 3-(4-fluorophenyl)-3,4-dihydro-2-(phenylmethyl)-, 1,1-dioxide belongs to the 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (BTD) class, a family of heterocyclic sulfonamides known for their role as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors . These receptors are critical in synaptic plasticity and cognitive function, making BTDs promising candidates for treating neurodegenerative disorders like Alzheimer’s disease .

The target compound features a 3-(4-fluorophenyl) substituent and a 2-(phenylmethyl) group on the benzothiadiazine core. These structural elements distinguish it from other BTD derivatives, which typically explore substitutions at positions 4, 6, or 7 (e.g., chloro, cyclopropyl, or fluoroalkyl groups) .

Properties

CAS No.

727421-96-7

Molecular Formula

C20H17FN2O2S

Molecular Weight

368.4 g/mol

IUPAC Name

2-benzyl-3-(4-fluorophenyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C20H17FN2O2S/c21-17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)26(24,25)23(20)14-15-6-2-1-3-7-15/h1-13,20,22H,14H2

InChI Key

PIKRAKHBMHLJRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4-Benzothiadiazine, 3-(4-fluorophenyl)-3,4-dihydro-2-(phenylmethyl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a sulfonamide derivative, followed by cyclization to form the benzothiadiazine ring system. The reaction conditions often include the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-1,2,4-Benzothiadiazine, 3-(4-fluorophenyl)-3,4-dihydro-2-(phenylmethyl)-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzothiadiazine derivatives.

Scientific Research Applications

2H-1,2,4-Benzothiadiazine, 3-(4-fluorophenyl)-3,4-dihydro-2-(phenylmethyl)-, 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2H-1,2,4-Benzothiadiazine, 3-(4-fluorophenyl)-3,4-dihydro-2-(phenylmethyl)-, 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream processes.

Comparison with Similar Compounds

Structural Modifications and Activity Trends

BTD derivatives are modified at key positions (2, 3, 4, or 7) to optimize AMPA receptor binding, metabolic stability, and blood-brain barrier (BBB) penetration. Below is a comparative analysis of substituent effects:

Table 1: Key Substituents and Pharmacological Profiles of BTD Analogs
Compound Substituents AMPAR Potency (pEC50) Metabolic Stability In Vivo Efficacy Reference
Target Compound 3-(4-FPh), 2-(PhCH2) Not reported Unknown Not tested N/A
12b 4-(2-Fluoroethyl), 7-Cl High Improved vs. non-F Cognitive enhancer (oral)
36c 7-Cl, 4-cyclopropyl Potent Good Effective at 1 mg/kg (oral)
15e 2-FCH2, 4-cyclopropyl High Partial hydrolysis Cognitive enhancer
Cyclothiazide 7-Cl, 3-CH3 Moderate Low Limited BBB penetration
Key Observations:

Position 4 Substitutions :

  • The 4-cyclopropyl group in 36c enhances receptor affinity and metabolic stability, likely due to its rigid, lipophilic nature .
  • Fluorinated alkyl chains (e.g., 4-(2-fluoroethyl) in 12b ) improve stability by reducing hepatic cytochrome P450-mediated oxidation .

Position 7 Substitutions: Chloro (Cl) at position 7 is common in potent AMPAR PAMs (e.g., 12b, 36c) and enhances binding to the allosteric site . Phenoxy groups at position 7 (e.g., in 7-phenoxy-BTDs) improve activity via hydrophobic interactions with the receptor’s binding cavity .

Position 2 and 3 Substitutions :

  • The target compound’s 2-(phenylmethyl) group is structurally distinct. Analogs with 2-fluoromethyl groups (e.g., 15e ) show high potency but may hydrolyze to inactive metabolites .
  • 3-Aryl substituents (e.g., 4-fluorophenyl in the target) could mimic the hydrophobic interactions seen in 5-aryl-BTDs, which stabilize receptor conformations .

Biological Activity

2H-1,2,4-Benzothiadiazine, specifically 3-(4-fluorophenyl)-3,4-dihydro-2-(phenylmethyl)-, 1,1-dioxide (commonly referred to as a benzothiadiazine derivative), has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14F N2O2S
  • Molecular Weight : 302.35 g/mol
  • CAS Number : 359-84-2

The compound functions primarily as a positive allosteric modulator of AMPA receptors, which are critical for fast synaptic transmission in the central nervous system. This modulation enhances cognitive functions and memory retention.

Cognitive Enhancement

Research indicates that derivatives of benzothiadiazine exhibit significant cognitive-enhancing properties. A study evaluated various analogs and highlighted the efficacy of those with fluorinated alkyl chains at the 4-position on the thiadiazine ring. For instance:

  • 7-Chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide demonstrated substantial activity on AMPA receptors in vitro and improved cognitive performance in vivo when administered to Wistar rats .

Antidepressant Effects

Another study reported that certain benzothiadiazine derivatives could exert antidepressant-like effects in animal models. The mechanism involves modulation of neurotransmitter systems including serotonin and norepinephrine pathways.

Case Studies

StudyFindings
Cognitive Enhancement Study Rats treated with fluorinated benzothiadiazines showed improved memory retention on spatial navigation tasks.Supports the potential use of these compounds in treating cognitive impairments.
Antidepressant Activity Benzothiadiazine derivatives exhibited reduced immobility time in forced swim tests compared to control groups.Suggests antidepressant-like properties warranting further investigation.

Pharmacokinetics

The pharmacokinetic profile of 2H-1,2,4-benzothiadiazine derivatives suggests favorable absorption and distribution characteristics due to their lipophilic nature. The presence of fluorine enhances metabolic stability compared to non-fluorinated counterparts .

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